molecular formula C10H23OP B14622263 Ethyl di-tert-butylphosphinite CAS No. 58309-95-8

Ethyl di-tert-butylphosphinite

Cat. No.: B14622263
CAS No.: 58309-95-8
M. Wt: 190.26 g/mol
InChI Key: PWQCGYGURVIZHY-UHFFFAOYSA-N
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Description

Ethyl di-tert-butylphosphinite is an organophosphorus compound characterized by the presence of ethyl and di-tert-butyl groups attached to a phosphinite moiety. This compound is known for its unique reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl di-tert-butylphosphinite can be synthesized through the reaction of di-tert-butylphosphine with ethyl halides under controlled conditions. The reaction typically involves the use of a base such as sodium hydride to deprotonate the phosphine, followed by the addition of the ethyl halide to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl di-tert-butylphosphinite undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl di-tert-butylphosphinite has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl di-tert-butylphosphinite involves its interaction with various molecular targets. In oxidation reactions, the compound donates electrons to the oxidizing agent, resulting in the formation of phosphine oxide. In substitution reactions, the phosphinite group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide .

Comparison with Similar Compounds

  • Methyl di-tert-butylphosphinite
  • Di-tert-butylphosphine
  • Di-tert-butylphosphine oxide

Comparison: this compound is unique due to the presence of the ethyl group, which imparts different reactivity and steric properties compared to its methyl counterpart. Di-tert-butylphosphine and its oxide derivatives are also similar but differ in their oxidation states and reactivity .

Properties

CAS No.

58309-95-8

Molecular Formula

C10H23OP

Molecular Weight

190.26 g/mol

IUPAC Name

ditert-butyl(ethoxy)phosphane

InChI

InChI=1S/C10H23OP/c1-8-11-12(9(2,3)4)10(5,6)7/h8H2,1-7H3

InChI Key

PWQCGYGURVIZHY-UHFFFAOYSA-N

Canonical SMILES

CCOP(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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